molecular formula C11H9BrO3 B8670821 3-(2-Bromophenyl)glutaric anhydride

3-(2-Bromophenyl)glutaric anhydride

Cat. No. B8670821
M. Wt: 269.09 g/mol
InChI Key: RWJBJEJDXXDUKI-UHFFFAOYSA-N
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Patent
US08912186B2

Procedure details

To a solution of commercial 2-bromobenzaldehyde (5 g) in ethyl acetoacetate (7 g) piperidine (0.5 ml) was added with stirring at rt. The cloudy solution was kept at rt for 3 d. The yellowish amorphous solid (the bis-adduct of acetoacetate to the benzaldehyde) was dissolved in ethanol (20 ml). This solution was added in portions to 40% NaOH (150 g) with stirring. The resulting orange slurry was stirred at reflux for 2 h. After cooling in an ice bath the now yellowish mixture was acidified by portionwise addition of conc. HCl (150 ml) to give a white, partly resinous precipitate. The solid was collected by suction filtration and washed with water. After drying in vacuo 3-(2-bromophenyl)glutaric acid (5.7 g) was obtained. The suspension of finely divided 3-(2-bromophenyl)glutaric acid in acetyl chloride (7 ml) was heated to reflux with stirring for 1 h. After cooling to rt precipitation was induced by addition of petrol ether (50 ml). From the oily precipitate the mother liquor was removed by decantation and the residue was dried in vacuo to afford 3-(2-bromophenyl)glutaric anhydride (4.6 g) as light yellow solid in sufficient purity.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrC1C=CC=CC=1C=O.C([O-])(=O)CC(C)=O.C(=O)C1C=CC=CC=1.[OH-].[Na+].Cl.[Br:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[CH:35]([CH2:40][C:41]([OH:43])=[O:42])[CH2:36][C:37]([OH:39])=O>C(OCC)(=O)CC(C)=O.C(O)C.C(Cl)(=O)C>[Br:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[CH:35]1[CH2:36][C:37](=[O:39])[O:43][C:41](=[O:42])[CH2:40]1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(CC(=O)C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(CC(=O)O)CC(=O)O
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The resulting orange slurry was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath the now yellowish mixture
CUSTOM
Type
CUSTOM
Details
to give a white, partly resinous precipitate
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in vacuo 3-(2-bromophenyl)glutaric acid (5.7 g)
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
with stirring for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
precipitation
ADDITION
Type
ADDITION
Details
was induced by addition of petrol ether (50 ml)
CUSTOM
Type
CUSTOM
Details
From the oily precipitate the mother liquor was removed by decantation
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C1CC(=O)OC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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